molecular formula C19H23N5O3 B2360070 3,7-dimethyl-1-(4-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 941965-23-7

3,7-dimethyl-1-(4-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2360070
CAS RN: 941965-23-7
M. Wt: 369.425
InChI Key: CPSPVUVJBUXMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyl-1-(4-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. DMXAA was first discovered in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Scientific Research Applications

Crystal Structures and Molecular Interactions

Research has revealed the crystal structure and comparative analysis of compounds closely related to "3,7-dimethyl-1-(4-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione," highlighting typical geometries and molecular interactions within crystals. For instance, studies on related compounds like 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione demonstrated specific geometries and intramolecular hydrogen bonds influencing the compound's conformation and crystal packing (Karczmarzyk & Pawłowski, 1997). Such studies are crucial for understanding how molecular structure affects the properties and potential applications of these compounds.

Synthetic Methods and Chemical Transformations

The synthesis of related compounds, such as derivatives of morpholine-dione, reveals the versatility and potential for creating various pharmacologically relevant molecules. For example, the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents shows the chemical versatility and potential transformations of such compounds for various applications (Klose, Reese, & Song, 1997).

Pharmacological Potential

Although direct studies on "3,7-dimethyl-1-(4-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione" were not found, research on structurally similar compounds indicates a broad interest in their pharmacological potential. For instance, derivatives of purines and their interactions with metal aquacomplexes provide insights into their potential use in medicinal chemistry and drug development (Maldonado et al., 2009). Moreover, the study of compounds like octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines reveals their receptor affinity and inhibitory activities, suggesting their utility in developing treatments for neurodegenerative diseases (Zagórska et al., 2016).

properties

IUPAC Name

3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-morpholin-4-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-4-6-14(7-5-13)12-24-17(25)15-16(22(3)19(24)26)20-18(21(15)2)23-8-10-27-11-9-23/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSPVUVJBUXMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N4CCOCC4)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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